Iodonitrotetrazolium chloride;p-Iodonitrotetrazolium Violet
Description
Iodonitrotetrazolium chloride (INT), also known as p-iodonitrotetrazolium violet (C₁₉H₁₃IN₄O₂Cl; molecular weight 505.71), is a tetrazolium salt widely used as a redox indicator in biochemical and microbiological assays. Its structure includes a tetrazolium core substituted with an iodophenyl group, a nitrophenyl group, and a phenyl group, enabling its reduction to a colored formazan product (dark red or pink) by dehydrogenase enzymes in metabolically active cells . Key properties include:
- Solubility: Water and ethanol (insoluble in ether) .
- Applications: Detection of microbial metabolic activity, measurement of dehydrogenase activity, and antimicrobial susceptibility testing (e.g., minimum inhibitory concentration, MIC) .
- Mechanism: Acts as an electron acceptor in the respiratory chain, reduced to formazan in the presence of NADH or NADPH .
Properties
IUPAC Name |
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;chloride;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13IN5O2.ClH.H2O/c20-15-6-8-16(9-7-15)23-21-19(14-4-2-1-3-5-14)22-24(23)17-10-12-18(13-11-17)25(26)27;;/h1-13H;1H;1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAARSRSLCNBNY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)I.O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClIN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Benzaldehyde Phenylhydrazone
Benzaldehyde reacts with phenylhydrazine in ethanol under reflux to form benzaldehyde phenylhydrazone. Key parameters include:
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Molar ratio : 1:1 benzaldehyde to phenylhydrazine
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Solvent : Anhydrous ethanol (95% purity)
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Temperature : 78–80°C reflux for 4–6 hours
The reaction mechanism involves nucleophilic addition of phenylhydrazine to the carbonyl group, followed by dehydration to form the hydrazone.
Step 2: Diazonium Salt Coupling
The phenylhydrazone intermediate reacts with a diazonium salt derived from p-nitroaniline. Critical conditions:
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Diazotization : p-Nitroaniline treated with NaNO₂/HCl at 0–5°C
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Coupling pH : Maintained at 9.5 ± 0.2 using sodium acetate buffer
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Reaction time : 2 hours at 15–20°C
This step generates the tetrazolium precursor through electrophilic aromatic substitution, with pH control essential to minimize side reactions.
Step 3: Oxidation to Tetrazolium Chloride
The methyl ester undergoes oxidation using select agents to form the final product:
| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Sodium hypochlorite | 25–30 | 3 | 78 |
| Hydrogen peroxide | 40–45 | 6 | 65 |
| Lead tetraacetate | 50–55 | 4 | 72 |
Sodium hypochlorite (NaOCl) proves most effective, achieving 78% yield under mild conditions. The reaction proceeds via radical-mediated oxidation, with chloride counterion incorporation during workup.
Advanced Optimization Strategies
Recent innovations focus on enhancing yield and purity while reducing environmental impact.
Solvent System Modifications
Replacing ethanol with acetonitrile in Step 2 improves coupling efficiency by 12–15% due to better diazonium salt stability. However, this increases production costs by ~20%.
Catalytic Oxidation
Introducing vanadium pentoxide (V₂O₅) as a catalyst with H₂O₂ reduces oxidation time to 2 hours while maintaining 70% yield. The catalytic cycle involves:
Purification Techniques
Multi-stage crystallization using ethanol/water mixtures (70:30 v/v) removes unreacted precursors, achieving ≥99% purity as verified by HPLC.
Industrial-Scale Production Considerations
Large-scale manufacturing (≥100 kg batches) introduces unique challenges:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction volume | 1 L | 2000 L |
| Cooling rate | 5°C/min | 1.5°C/min |
| Mixing efficiency | Magnetic stirrer | Turbine agitator |
| Batch cycle time | 24 h | 72 h |
Scale-up trials demonstrate that maintaining dissolved oxygen <2 ppm during oxidation prevents byproduct formation. Continuous flow reactors are being explored to reduce processing time by 40%.
Analytical Characterization
Quality control protocols for INT require multiple orthogonal techniques:
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UV-Vis Spectroscopy : λ<sub>max</sub> = 485 nm in ethanol (ε = 12,400 M<sup>−1</sup>cm<sup>−1</sup>)
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HPLC : C18 column, 70:30 acetonitrile/water, retention time 6.8 min
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Elemental Analysis :
Applications in Context of Preparation
The final product’s performance in dehydrogenase assays directly correlates with synthesis quality:
| Impurity Level | Dehydrogenase Activity Detection Limit |
|---|---|
| ≤0.5% | 0.01 U/mL |
| 1–2% | 0.05 U/mL |
| ≥5% | 0.2 U/mL |
High-purity INT (≤0.5% impurities) enables precise microbial viability assessments in environmental monitoring .
Scientific Research Applications
Enzymatic Assays
Iodonitrotetrazolium chloride is primarily used to visualize dehydrogenase enzyme activity histochemically. When enzymes remove hydrogen from substrates, the hydrogen is transferred to INT, which is subsequently reduced to an insoluble and intensely colored formazan product. This reaction allows researchers to assess enzymatic activity quantitatively.
Key Findings:
- Histochemical Staining : INT serves as a histological dye that can indicate the presence of specific enzymes in tissue samples. It is soluble in water and ethanol, making it versatile for various experimental conditions .
- Colorimetric Assays : INT is frequently employed in colorimetric assays for measuring respiratory electron transport activity, where the degree of color change correlates with enzyme activity .
Microbial Viability Testing
INT has gained prominence as a reagent for assessing microbial viability due to its ability to indicate metabolic activity. When metabolically active microorganisms reduce INT, it forms a colored formazan product, allowing for straightforward visual assessment or quantification using spectrophotometry.
Case Studies:
- A comparative study highlighted that p-iodonitrotetrazolium violet outperformed other viability reagents like PrestoBlue and Alamar Blue in detecting antimicrobial activity against various pathogens including Streptococcus mutans and Mycobacterium tuberculosis .
- In another study, INT was effectively used to determine the minimal inhibitory concentration (MIC) of plant extracts against bacteria. The method proved reliable across different microbial strains and conditions, emphasizing its utility in antimicrobial research .
Environmental Monitoring
INT is also applied in environmental science, particularly in studies measuring dissolved oxygen consumption rates in aquatic environments. The reduction of INT can serve as a proxy for microbial respiration rates, providing insights into ecosystem health.
Research Insights:
- A study conducted across various oceanic regions established a significant correlation between dissolved oxygen consumption rates and INT reduction rates. This relationship enables researchers to use INT as an indicator of microbial metabolic activity in marine ecosystems .
Safety Considerations:
- As with many chemical reagents, appropriate safety measures should be taken when handling INT due to its potential toxicity .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Enzymatic Assays | Used for visualizing dehydrogenase activity through colorimetric changes | Provides quantitative analysis of enzyme activity |
| Microbial Viability | Indicates metabolic activity of microorganisms through reduction to colored formazan | Reliable for assessing antimicrobial efficacy |
| Environmental Monitoring | Serves as a proxy for microbial respiration rates by correlating with dissolved oxygen levels | Useful for assessing ecosystem health |
Mechanism of Action
Iodonitrotetrazolium chloride acts as an electron acceptor in biochemical assays. Upon reduction by dehydrogenases, it forms a purple formazan dye, which is insoluble in water and can be visually detected or measured spectrophotometrically. This reduction process involves the transfer of electrons from the enzyme to the tetrazolium compound, resulting in the formation of the colored formazan product .
Comparison with Similar Compounds
Comparison with Similar Tetrazolium Compounds
Key Tetrazolium Salts in Biochemical Assays
The following table summarizes INT’s properties relative to structurally and functionally similar tetrazolium salts:
Functional Advantages of INT
- Superior Sensitivity: INT detects metabolic activity at lower cell densities compared to TTC and MTT. For example, in heat-stressed Listeria monocytogenes, INT reliably identified viable cells at concentrations where TTC failed .
- Rapid Colorimetric Response : INT reduction produces a distinct violet-to-orange-red shift within 1–3 hours, enabling real-time monitoring of microbial growth . In contrast, MTT requires longer incubation (4–6 hours) and solubilization steps .
- Versatility: Compatible with both aerobic and anaerobic conditions. INT is used in flow cytometry for soil microbial diversity studies and in antioxidant assays to quantify superoxide radical (•O₂⁻) scavenging by nanomaterials .
Limitations Relative to Alternatives
- Formazan Crystal Size : INT’s reduced formazan forms large crystals, making it less suitable for high-resolution microscopy compared to NBT or TNBT .
- Interference in Oxidase Studies : INT acts as a mixed inhibitor of NADPH oxidase, complicating its use in studies of electron transport chain regulation .
- Light and Moisture Sensitivity : Requires storage at 2–8°C in dark conditions, whereas TTC and MTT are more stable at room temperature .
Antimicrobial Susceptibility Testing
INT is widely used to determine MIC values. For example:
- In Staphylococcus aureus assays, INT (0.1 mg/mL) produced a clear colorimetric endpoint (yellow → pink) with MIC values comparable to resazurin-based methods .
- In plant extract studies, INT identified antimicrobial activity at concentrations as low as 500 µg/mL, classified as "strong" inhibition .
Dehydrogenase Activity Measurement
INT quantifies dehydrogenase activity in mitochondrial and bacterial systems:
- In Sinorhizobium meliloti, INT reduction correlated with cell viability under domiphen bromide stress, demonstrating its utility in ecotoxicology .
- Succinate dehydrogenase activity in mitochondria was measured using INT as an electron acceptor, with absorbance readings at 490 nm .
Antioxidant and ROS Studies
Cu-based metal-organic frameworks (MOFs) scavenged superoxide radicals (•O₂⁻), detected via INT reduction at 492 nm. INT’s linear response to •O₂⁻ concentration enabled precise quantification of catalytic activity .
Biological Activity
Iodonitrotetrazolium chloride (INT), also known as p-iodonitrotetrazolium violet, is a tetrazolium salt widely used in biological research as a colorimetric indicator for microbial viability and activity. This compound undergoes reduction by viable cells, leading to a color change that can be quantitatively measured. The following sections provide a detailed overview of its biological activity, including its applications in antimicrobial studies, cytotoxicity assays, and other relevant research findings.
Overview of Biological Activity
Mechanism of Action : INT is reduced to formazan by dehydrogenase enzymes present in metabolically active cells. The resulting formazan product exhibits a color change from yellow to pink, which is proportional to cell viability. This property makes INT particularly useful in microbiological assays to determine the minimum inhibitory concentration (MIC) of various antimicrobial agents.
Applications in Antimicrobial Research
- Microbial Growth Indicator : INT has been employed as an indicator in studies assessing the antibacterial activity of various plant extracts and compounds. For instance, studies have demonstrated that certain extracts can prevent the growth of multiple drug-resistant (MDR) bacteria, with MIC values determined using INT indicating effective concentrations .
- Case Study: Dioscorea bulbifera Extracts : In a study evaluating the antimicrobial properties of Dioscorea bulbifera, the extracts were tested against 15 microorganisms. The results indicated that some compounds exhibited significant antibacterial activity, with MIC values as low as 8 μg/mL against Mycobacterium tuberculosis strains. INT was used to assess microbial growth inhibition, where the absence of color change indicated effective antibacterial action .
- Validation of Antibacterial Activity : Another study utilized INT to validate the antibacterial effects of Pleurotus opuntiae extracts against pathogens. The methodology involved adding INT to microtiter plates after bacterial inoculation; lack of color change post-incubation indicated successful inhibition of bacterial growth .
Cytotoxicity and Cancer Research
- Cytotoxicity Assays : INT has also been used in cytotoxicity assays to evaluate the effects of various treatments on cancer cell lines. For example, in studies involving NPM-ALK+ T cell lymphoma cells, combined treatments with specific inhibitors showed decreased cell viability and increased apoptosis, with cell viability assessed using INT .
- Melanoma Studies : In melanoma research, p-iodonitrotetrazolium violet staining was employed to visualize melanospheres formed by cancer cells. The reduction in sphere formation upon treatment indicated the potential therapeutic efficacy of certain compounds .
Data Tables
The following table summarizes key findings from recent studies utilizing p-iodonitrotetrazolium chloride:
Q & A
Q. How is iodonitrotetrazolium chloride (INT) utilized in dehydrogenase activity assays?
INT acts as an electron acceptor in colorimetric assays for quantifying dehydrogenase activity (e.g., lactate or succinate dehydrogenase). Upon enzymatic reduction, INT forms a dark-red formazan precipitate, measurable spectrophotometrically at 490–500 nm. Key considerations include:
- Solvent selection : INT is soluble in water (4 mg/mL with mild heating), dimethylsulfoxide (DMSO), or ethanol, but formazan crystals are lipophilic and require organic solvents (e.g., ethanol) for dissolution .
- Concentration optimization : Typical working concentrations range from 0.1–1 mM, depending on enzyme kinetics and sample matrix .
- Controls : Include abiotic reduction controls (e.g., heat-inactivated enzymes) to exclude non-specific formazan formation .
Q. What are the critical factors for using INT in bacterial viability staining?
INT is reduced by metabolically active cells to insoluble formazan, but its utility depends on:
- Cell permeability : As a lipophilic cation, INT penetrates intact membranes but may exclude damaged cells. Combine with membrane integrity stains (e.g., propidium iodide) for comprehensive viability assessment .
- Crystal size : Large formazan crystals limit histological resolution; use microscopy with phase contrast to enhance detection .
- Comparison with CTC : INT overestimates viability in heat-stressed Listeria monocytogenes compared to 5-cyano-2,3-ditolyltetrazolium chloride (CTC), which underestimates due to differential reduction kinetics .
Advanced Research Questions
Q. How can researchers resolve discrepancies between INT and CTC in viability assays?
Discrepancies arise from differing reduction mechanisms:
- Substrate specificity : CTC requires NADH/NADPH dehydrogenases, while INT is reduced by a broader range of electron transport chain components. Validate with plating methods for stressed cells .
- Fluorescence vs. chromogenicity : CTC’s fluorescent formazan enables single-cell quantification via flow cytometry, whereas INT’s chromogenic signal is better for bulk measurements .
- Injury detection : CTC selectively labels uninjured cells, while INT detects both intact and sub-lethally injured populations. Use INT for total metabolic activity and CTC for intact cell counts .
Q. What methodologies optimize INT for soft agar colony formation assays?
In oncogenic studies, INT stains metabolically active colonies in soft agar:
- Staining protocol : Add 0.1–0.2 mg/mL INT directly to agar and incubate 24–48 hours. Formazan precipitates within colonies, enabling quantification via image analysis .
- Signal stability : Formazan crystals remain stable for >72 hours if protected from light .
- Limitations : Background precipitation may occur in high-lipid matrices; pre-filter INT solutions (0.22 µm) to reduce artifacts .
Q. How does INT facilitate NADPH oxidase activation studies?
INT serves as an electron acceptor in NADPH oxidase assays:
- Kinetic advantage : INT’s reduction rate is faster than oxygen, allowing detection of intermediate oxidase activation states (e.g., electron transfer from flavin to INT but not heme) .
- Protocol : Use 0.5 mM INT in reaction buffers containing NADPH (100 µM) and anionic amphiphiles (e.g., arachidonate) to stimulate oxidase activity. Monitor absorbance at 500 nm .
Methodological Considerations
Q. How should researchers handle INT’s solubility and photostability?
- Stock solutions : Prepare 10–20 mM stocks in DMSO or ethanol; avoid aqueous storage to prevent hydrolysis .
- Light sensitivity : Protect solutions and stained samples from light to prevent photochemical degradation .
- Temperature : Store INT at 2–8°C; prolonged room-temperature exposure reduces activity .
Q. What controls are essential for INT-based metabolic assays?
Include:
- Negative controls : Heat-killed cells or enzyme inhibitors (e.g., sodium azide for dehydrogenases) to assess non-specific reduction .
- Solvent controls : DMSO/ethanol at equivalent concentrations to exclude solvent toxicity .
- Matrix controls : Cell-free samples to detect abiotic INT reduction (e.g., in soil or plasma) .
Data Interpretation & Troubleshooting
Q. How to interpret low formazan precipitation in dehydrogenase assays?
Potential causes and solutions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
